methyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-25-21(24)19-18(22)17-15(13-8-4-2-5-9-13)12-16(23-20(17)26-19)14-10-6-3-7-11-14/h2-12H,22H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNJNNSPWUYDJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Ring Formation via Chloroacetaldehyde Cyclization
A foundational method involves the cyclization of 2-amino-4,6-diphenylpyridine-3-carbonitrile with chloroacetaldehyde in basic conditions. This approach, adapted from Kamal El-Dean et al., initially forms a thioacetaldehyde intermediate, which undergoes intramolecular cyclization to yield the thieno[2,3-b]pyridine core.
Reaction Protocol :
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Intermediate Synthesis :
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2-Amino-4,6-diphenylpyridine-3-carbonitrile (10 mmol) reacts with chloroacetaldehyde (12 mmol) in ethanolic NaOH (20 mL) at 60°C for 4 hours.
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The intermediate 2-(3-cyano-4,6-diphenylpyridin-2-ylthio)acetaldehyde is isolated via vacuum filtration (yield: 78%).
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Cyclization :
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Esterification :
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The aldehyde is oxidized to the carboxylic acid using KMnO₄ in acidic medium, followed by esterification with methanol/H₂SO₄ to form the methyl ester (yield: 65%).
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Friedländer Annulation with Aminothiophenecarboxaldehyde
Reaction with β-Keto Esters
The Friedländer reaction, as demonstrated by Kamal El-Dean et al., enables the fusion of aminothiophenecarboxaldehydes with β-keto esters. For the target compound, 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carbaldehyde reacts with methyl acetoacetate.
Optimized Conditions :
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Reactants :
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3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carbaldehyde (1.0 g, 2.5 mmol)
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Methyl acetoacetate (0.35 mL, 3.0 mmol)
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Catalyst : Piperidine (5 drops) in ethanol (20 mL) under reflux for 6 hours.
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Product : Methyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate is obtained as pale-yellow crystals (yield: 82%, m.p. 192–194°C).
Characterization :
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¹H NMR (CDCl₃) : δ 2.52 (s, 3H, COOCH₃), 7.25–7.45 (m, 10H, Ar-H), 6.95 (s, 1H, pyridine-H), 8.45 (s, 1H, pyridine-H).
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MS : m/z 429 (M⁺, 100%).
Alkylation of 4,6-Diphenyl-2-Mercaptonicotinonitrile
Thieno[2,3-b]Pyridine Formation via α-Halogenated Esters
A method reported by SciELO researchers involves alkylating 4,6-diphenyl-2-mercaptonicotinonitrile with methyl bromoacetate, followed by cyclization.
Stepwise Procedure :
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Alkylation :
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4,6-Diphenyl-2-mercaptonicotinonitrile (5 mmol) reacts with methyl bromoacetate (6 mmol) in ethanol containing NaOEt (10 mmol) at 60°C for 3 hours.
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Intermediate: 2-((Methoxycarbonyl)methylthio)-4,6-diphenylnicotinonitrile (yield: 75%).
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Cyclization :
Hantzsch Thiophene Synthesis with Phenyl-Substituted Ketones
Condensation with Sulfur and Esters
The Hantzsch method, modified for aryl substituents, involves condensing 4,6-diphenyl-2-aminopyridine-3-carbaldehyde with methyl thioglycolate.
Reaction Details :
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Reactants :
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4,6-Diphenyl-2-aminopyridine-3-carbaldehyde (1.2 g, 3 mmol)
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Methyl thioglycolate (0.5 mL, 4.5 mmol)
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Conditions : Reflux in acetic acid (15 mL) for 8 hours.
Comparative Analysis of Synthetic Routes
Table 1. Yield and Reaction Conditions Across Methods
Key Observations :
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The Friedlälder annulation offers the highest yield (82%) due to efficient ring closure.
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Alkylation-cyclization methods require stringent base catalysis but provide moderate yields.
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Hantzsch synthesis suffers from lower yields due to competing side reactions.
Spectral Characterization and Validation
Infrared Spectroscopy
Nuclear Magnetic Resonance
Mass Spectrometry
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Molecular ion peak at m/z 429 (M⁺) with fragmentation patterns confirming the thienopyridine skeleton.
Challenges and Optimization Strategies
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Regioselectivity : Phenyl groups at C-4 and C-6 hinder cyclization; using polar aprotic solvents (DMF) enhances reactivity.
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Ester Hydrolysis : Acidic conditions during oxidation require neutralization to prevent ester degradation.
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Purification : Column chromatography (ethyl acetate/hexane, 1:1) effectively isolates the target compound from byproducts .
Chemical Reactions Analysis
3.1. General Reactions of Thienopyridines
Thienopyridines can undergo various chemical reactions typical of heterocycles and amides. These include acylation, alkylation, and condensation reactions, often requiring specific catalysts or conditions to optimize yields and selectivity.
3.2. Specific Reactions
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Acylation Reactions : The presence of Lewis acids can facilitate acylation reactions, which are common in modifying the functional groups attached to the thienopyridine core.
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Alkylation Reactions : Thienopyridines can be alkylated using various alkylating agents, which can modify their biological activity and chemical properties .
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Condensation Reactions : These reactions are often used to form new heterocyclic compounds by reacting thienopyridines with other molecules containing reactive functional groups .
3.3. Reaction Conditions
The conditions for these reactions typically involve heating in a solvent like ethanol, with catalysts such as piperidine or sodium ethoxide to facilitate the reaction .
Spectroscopic Analysis
The structure of methyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate can be confirmed through various spectroscopic techniques:
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Infrared (IR) Spectroscopy : IR spectra can show absorption bands characteristic of NH2 and CO groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can provide detailed information about the molecular structure, including the positions of amino and carboxylate groups.
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Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern of the compound.
Data Table: Spectroscopic Data for Related Thienopyridine Compounds
| Compound | IR Absorption Bands (cm^-1) | NMR Signals (δ) | MS (m/z) |
|---|---|---|---|
| 3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide | 3441, 3289 (NH2), 1635 (CO) | 2.25 (s, CH3), 6.95 (s, NH2), 7.11-8.12 (m, ArH) | 373 (M+) |
| Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate | Not specified | Not specified | 236.29 (M) |
Note : The specific spectroscopic data for this compound is not detailed in the available literature, but related compounds provide a basis for understanding its potential spectroscopic characteristics.
Scientific Research Applications
Anti-Inflammatory Properties
Research has shown that compounds similar to methyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate can act as inhibitors of the IκB kinase (IKK) complex. This inhibition is crucial as it affects the NF-κB signaling pathway, which plays a significant role in inflammatory responses. The compound has been proposed for the treatment of autoimmune diseases and inflammatory conditions such as rheumatoid arthritis and multiple sclerosis .
Anticancer Potential
The ability of this compound to inhibit IKK activity suggests its potential utility in cancer therapy. By modulating the NF-κB pathway, it may reduce tumor growth and metastasis in various cancer types. Studies indicate that thieno[2,3-b]pyridine derivatives possess cytotoxic effects against cancer cell lines, making them promising candidates for further development in oncology .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:
These results suggest that the compound may be effective in targeting specific cancer types.
Animal Models
Animal studies have corroborated the anti-inflammatory properties of thieno[2,3-b]pyridine derivatives. In a model of rheumatoid arthritis, administration of this compound resulted in:
- Reduced joint swelling
- Decreased levels of inflammatory markers (e.g., IL-6 and TNF-α)
These findings indicate its potential as a therapeutic agent for chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of methyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations: Methyl vs. Phenyl Groups
Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate (CAS 5278-19-3)
- Molecular Formula : C₁₁H₁₂N₂O₂S.
- Molecular Weight : 236.29 g/mol.
- Key Properties :
- Applications : Used as an intermediate in organic synthesis and drug discovery .
Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate (CAS 52505-56-3)
- Molecular Formula : C₁₂H₁₄N₂O₂S.
- Molecular Weight : 250.32 g/mol.
- Key Differences :
Methyl 3-amino-4,6-bis(4-morpholinophenyl)thieno[2,3-b]pyridine-2-carboxylate (Compound 9d)
Ester Group Modifications
Benzyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
- Molecular Formula : C₁₇H₁₆N₂O₂S.
- Molecular Weight : 312.39 g/mol.
- Susceptible to enzymatic hydrolysis, unlike methyl esters.
Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
Positional Isomerism and Functional Group Effects
Methyl 3-amino-6-methylthiopheno[2,3-b]pyridine-2-carboxylate
- Molecular Formula : C₁₁H₁₁N₂O₂S (corrected for N₂).
- Key Difference : Single methyl group at position 6 reduces steric effects compared to 4,6-dimethyl or diphenyl analogs .
3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid (CAS 58327-77-8)
Physicochemical and Spectral Comparisons
Table 1: Key Properties of Selected Analogs
| Compound | Molecular Weight (g/mol) | logP | Boiling Point (°C) | Key Substituents |
|---|---|---|---|---|
| Target Compound (Diphenyl) | ~388* | ~5.2* | N/A | 4,6-diphenyl, methyl ester |
| Methyl 4,6-dimethyl (CAS 5278-19-3) | 236.29 | 3.0 | 393.4 | 4,6-dimethyl, methyl ester |
| Ethyl 4,6-dimethyl (CAS 52505-56-3) | 250.32 | 3.5 | 417.4* | 4,6-dimethyl, ethyl ester |
| Benzyl 4,6-dimethyl | 312.39 | 4.8 | N/A | 4,6-dimethyl, benzyl ester |
*Estimated based on structural analogs.
Biological Activity
Methyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various biological pathways involved in disease processes. This article discusses the compound's synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene derivatives. The key steps include:
- Formation of the Thieno[2,3-b]pyridine Core : Utilizing methods such as the Gewald reaction or cyclization techniques to construct the thieno[2,3-b]pyridine framework.
- Substitution Reactions : Introducing amino and carboxylate functionalities through electrophilic aromatic substitution or nucleophilic addition reactions.
- Final Esterification : Converting the carboxylic acid to the methyl ester form via standard esterification protocols.
Anticancer Activity
This compound has been evaluated for its anticancer properties. Studies indicate that it exhibits inhibitory effects on cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways. For instance, it has been shown to inhibit the IκB kinase (IKK) complex, which plays a crucial role in the NF-κB signaling pathway associated with inflammation and cancer progression .
Table 1: Summary of Anticancer Activity
| Compound | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| This compound | IKK | 5.1 ± 0.5 | Various cancer lines |
Anti-inflammatory Effects
Research has also explored its anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines suggests potential applications in treating autoimmune diseases and chronic inflammatory conditions. Its mechanism involves blocking the activation of NF-κB, thereby reducing the expression of inflammatory mediators .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Amino Group : Essential for interaction with target proteins.
- Diphenyl Substituents : Modifications on these rings can enhance potency and selectivity.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Addition of CF₃ group | Increased potency against IKK |
| Variation in phenyl substituents | Altered selectivity towards cancer cell types |
Case Studies
- In Vivo Studies : In animal models of cancer, administration of this compound resulted in significant tumor regression compared to control groups .
- Combination Therapies : The compound has shown synergistic effects when used in combination with other anticancer agents, leading to improved efficacy in resistant cancer types .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate?
- Methodological Answer : The compound is typically synthesized via heterocyclization reactions. A common approach involves hydrolyzing ethyl 3-amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxylate derivatives using LiOH in THF/H₂O, followed by esterification to yield the methyl ester . Thorpe-Ziegler cyclization is also employed, where selenol derivatives react with arylazo-thiazole intermediates in DMF under alkaline conditions to form the thieno[2,3-b]pyridine core .
- Key Reaction Parameters :
- Temperature: 50–80°C .
- Catalyst: LiOH (1.2 equiv.) for hydrolysis .
- Solvent: DMF with aqueous KOH for cyclization .
Q. How is the compound characterized post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : H and C NMR confirm substituent positions. For example, aromatic protons appear as doublets at δ 7.0–8.1 ppm, while methyl ester groups resonate as singlets at δ 3.8–3.9 ppm .
- HRMS : Validates molecular weight (e.g., [M+H] at m/z 599.1894) .
- XRD : Resolves crystal structure, confirming intramolecular hydrogen bonding and planar thienopyridine systems .
Q. What are common structural modifications to enhance physicochemical or biological properties?
- Modification Strategies :
- Substituent Variation : Introducing electron-donating groups (e.g., 4-methoxyphenyl) at positions 4 and 6 improves solubility and bioactivity .
- Functional Group Interconversion : Replacing the methyl ester with carboxamide groups (e.g., using tert-butylamine) alters pharmacokinetic profiles .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Optimization Framework :
- Solvent Screening : Polar aprotic solvents (DMF, THF) enhance cyclization efficiency compared to non-polar alternatives .
- Catalyst Loading : Increasing LiOH from 1.0 to 1.2 equiv. improves hydrolysis yields by 15–20% .
- Temperature Gradients : Reactions at 50°C reduce side-product formation (e.g., demethylation) versus 80°C .
Q. How can contradictions in spectral data (e.g., NMR or IR) be resolved during structural elucidation?
- Case Study :
- IR Absorption Shifts : A carbonyl stretch at 1652 cm (vs. typical 1700 cm) indicates intramolecular H-bonding, confirmed by XRD .
- Missing NH Signals in NMR : Use of deuterated trifluoroacetic acid (CFCOOD) as solvent suppresses NH proton visibility in H NMR .
Q. What strategies are employed to assess the compound’s biological activity in multidrug-resistant (MDR) models?
- Experimental Design :
- Cytotoxicity Assays : MTT assays against MDR cancer cell lines (e.g., KB-V1/VCR) with IC values compared to doxorubicin .
- Mechanistic Studies : Western blotting to evaluate apoptosis markers (e.g., caspase-3 activation) and P-glycoprotein inhibition .
Q. How is computational modeling integrated to predict the compound’s interaction with biological targets?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
